molecular formula C26H42NNaO5 B1440953 Ursodeoxycholylglycine sodium CAS No. 92411-07-9

Ursodeoxycholylglycine sodium

Cat. No.: B1440953
CAS No.: 92411-07-9
M. Wt: 471.6 g/mol
InChI Key: AAYACJGHNRIFCT-LWADHXPTSA-M
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Description

Ursodeoxycholylglycine sodium, also known as glycoursodeoxycholic acid sodium, is a bile acid-glycine conjugate. It is a secondary bile acid produced by the action of enzymes in the microbial flora of the colonic environment. This compound is known for its therapeutic potential, particularly in the treatment of liver diseases and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ursodeoxycholylglycine sodium is synthesized through the conjugation of ursodeoxycholic acid with glycine. The process involves the activation of the carboxylic acid group of ursodeoxycholic acid, followed by its reaction with glycine to form the amide bond. This reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ursodeoxycholylglycine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Ursodeoxycholylglycine sodium has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying bile acid chemistry and conjugation reactions.

    Biology: The compound is studied for its role in cellular processes such as apoptosis, autophagy, and mitochondrial function.

    Medicine: this compound is investigated for its therapeutic potential in treating liver diseases, neurodegenerative disorders, and metabolic conditions.

    Industry: It is used in the formulation of pharmaceuticals and as a research tool in drug development

Mechanism of Action

Ursodeoxycholylglycine sodium exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ursodeoxycholylglycine sodium is unique due to its specific conjugation with glycine, which imparts distinct cytoprotective and anti-inflammatory properties. Its ability to modulate mitochondrial function and enhance autophagy sets it apart from other bile acid derivatives .

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYACJGHNRIFCT-LWADHXPTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92411-07-9
Record name Ursodeoxycholylglycine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092411079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name URSODEOXYCHOLYLGLYCINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMU62O28G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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